molecular formula C11H8BrN3O4S B4285960 N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B4285960
M. Wt: 358.17 g/mol
InChI Key: CJYUQJYZFYAGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide is a chemical compound that features a brominated pyridine ring and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of a nitrobenzenesulfonamide group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The nitrobenzenesulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonamide precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The brominated pyridine ring and nitrobenzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide is unique due to its combination of a brominated pyridine ring and a nitrobenzenesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4S/c12-8-5-6-11(13-7-8)14-20(18,19)10-4-2-1-3-9(10)15(16)17/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYUQJYZFYAGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromopyridin-2-yl)-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.